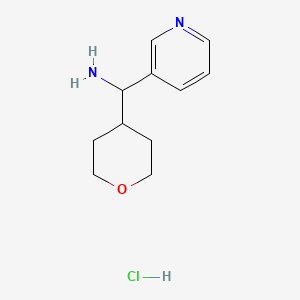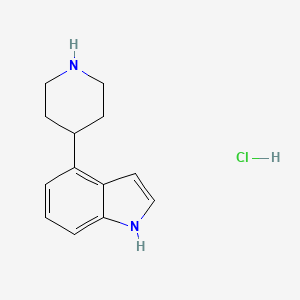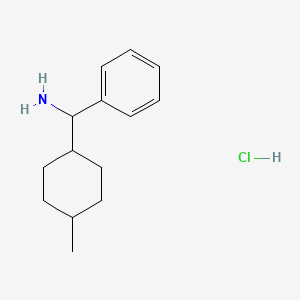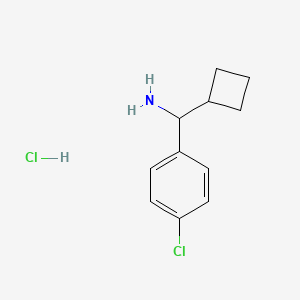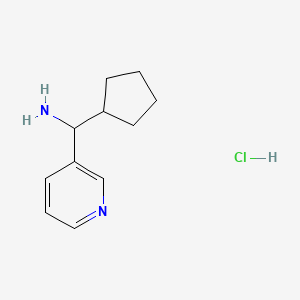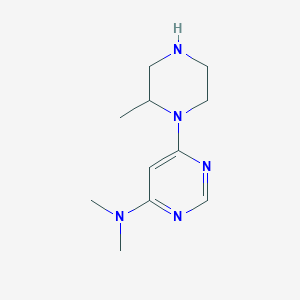
N,N-Dimethyl-6-(2-methylpiperazin-1-yl)pyrimidin-4-amine
Overview
Description
“N,N-Dimethyl-6-(2-methylpiperazin-1-yl)pyrimidin-4-amine” is a synthetic compound with the molecular formula C11H19N5 . It has a molecular weight of 221.3 g/mol .
Synthesis Analysis
While specific synthesis methods for “N,N-Dimethyl-6-(2-methylpiperazin-1-yl)pyrimidin-4-amine” were not found, related compounds have been synthesized for various purposes. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19N5/c1-9-7-16(5-4-12-9)11-6-10(15(2)3)13-8-14-11/h6,8-9,12H,4-5,7H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is reported to be a powder at room temperature .Scientific Research Applications
Antimicrobial and Antifungal Applications
- Compounds related to N,N-Dimethyl-6-(2-methylpiperazin-1-yl)pyrimidin-4-amine have been synthesized and evaluated for their insecticidal and antibacterial potential. Such compounds have shown activity against Pseudococcidae insects and selected microorganisms, highlighting their potential in pest control and antimicrobial treatments (Deohate & Palaspagar, 2020).
Anticancer and Anti-inflammatory Applications
- Novel pyrimidine derivatives have been synthesized for their potential as anticancer and anti-5-lipoxygenase agents, indicating their use in cancer treatment and as anti-inflammatory compounds (Rahmouni et al., 2016).
Neurodegenerative Disease Treatment
- Some derivatives of the compound have been explored for their dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, offering a promising approach for the treatment of neurodegenerative diseases such as Alzheimer's (Mohamed et al., 2011).
Anti-tubercular Activity
- Research has been conducted on the synthesis and evaluation of nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs for their potential as anti-tubercular agents, demonstrating their potential role in combating tuberculosis (Vavaiya et al., 2022).
Antitumor and Antibacterial Pharmacophore Identification
- Pyrazole derivatives have been synthesized and evaluated for their antitumor, antifungal, and antibacterial activities. These studies have helped in identifying pharmacophore sites beneficial for developing new therapeutic agents (Titi et al., 2020).
Safety and Hazards
While specific safety and hazard information for “N,N-Dimethyl-6-(2-methylpiperazin-1-yl)pyrimidin-4-amine” was not found, related compounds have been associated with various hazard statements including H302, H312, H315, H318, H332, and H335 . These statements correspond to various health hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation.
properties
IUPAC Name |
N,N-dimethyl-6-(2-methylpiperazin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-9-7-12-4-5-16(9)11-6-10(15(2)3)13-8-14-11/h6,8-9,12H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPHVPLGRSGXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC(=NC=N2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




